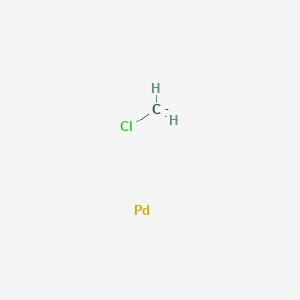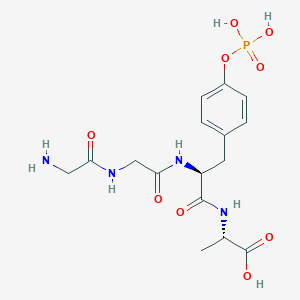acetate CAS No. 143673-46-5](/img/structure/B12557345.png)
Trimethylsilyl [(diethoxyphosphanyl)sulfanyl](trimethylsilyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is a complex organosilicon compound that features both trimethylsilyl and diethoxyphosphanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate typically involves the reaction of trimethylsilyl chloride with diethoxyphosphanyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl groups provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The diethoxyphosphanyl group can participate in coordination chemistry, forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl acetate: Similar in having the trimethylsilyl group but lacks the diethoxyphosphanyl group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various trimethylsilyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with different reactivity due to the presence of the trifluoromethanesulfonate group.
Uniqueness
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is unique due to the combination of trimethylsilyl and diethoxyphosphanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
143673-46-5 |
|---|---|
Fórmula molecular |
C12H29O4PSSi2 |
Peso molecular |
356.57 g/mol |
Nombre IUPAC |
trimethylsilyl 2-diethoxyphosphanylsulfanyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C12H29O4PSSi2/c1-9-14-17(15-10-2)18-12(19(3,4)5)11(13)16-20(6,7)8/h12H,9-10H2,1-8H3 |
Clave InChI |
QFTVSXADUYIYOV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)SC(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
